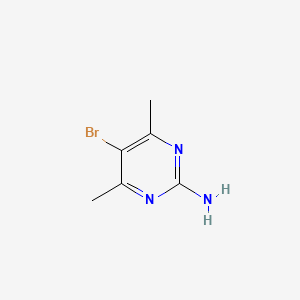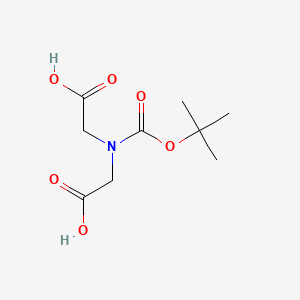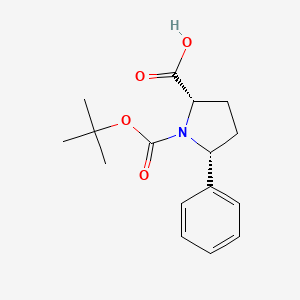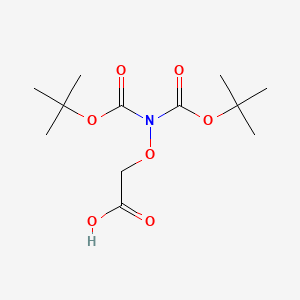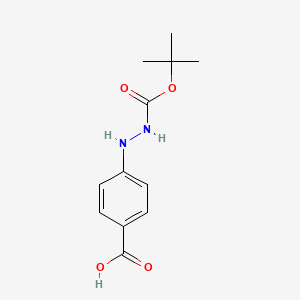
5-メチル-1,3,4-オキサジアゾール-2-アミン
概要
説明
5-Methyl-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C3H5N3O . It has an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . This compound is used to study structure-activity relationships of endonuclease 1 inhibitors .
Synthesis Analysis
A simple and efficient iodine-assisted protocol has been developed for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3H)-ones . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The reaction of 5-Methyl-1,3,4-oxadiazol-2-amine involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Physical and Chemical Properties Analysis
5-Methyl-1,3,4-oxadiazol-2-amine has a molecular formula of C3H5N3O, an average mass of 99.091 Da, and a monoisotopic mass of 99.043259 Da .科学的研究の応用
抗がん活性
5-メチル-1,3,4-オキサジアゾール-2-アミンを含む1,2,4-オキサジアゾール誘導体は、ヒト癌細胞株に対して有意な抗がん活性を示した . これらは、複数の固形悪性腫瘍の治療に使用される化学療法薬である5-フルオロウラシル誘導体の合成に使用されてきた . しかし、5-フルオロウラシルの適用は、生物学的利用能が低く、毒性が強いため制限されている .
抗炎症および鎮痛特性
これらの化合物は、抗炎症および鎮痛特性も示している . これは、疼痛と炎症の管理のための新しい薬剤の開発における潜在的な用途を示唆している。
抗糖尿病特性
1,2,4-オキサジアゾール誘導体は、抗糖尿病特性を示している . これは、糖尿病の治療と管理における潜在的な用途を示唆している。
免疫抑制特性
これらの化合物は、免疫抑制特性を示している , これは自己免疫疾患の治療や臓器移植における潜在的な用途を示唆している。
抗菌および抗寄生虫特性
1,2,4-オキサジアゾール誘導体は、抗菌および抗寄生虫特性を示している . これは、新しい抗菌剤および抗寄生虫剤の開発における潜在的な用途を示唆している。
高エネルギー分子
1,2,4-オキサジアゾール誘導体を含むオキサジアゾールは、高エネルギー分子またはエネルギーマテリアルとして使用されてきた . これは、材料科学分野における潜在的な用途を示唆している。
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that 1,3,4-oxadiazole heterocycles, which this compound is a part of, can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .
Biochemical Pathways
Compounds with similar structures have been found to have anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor, and antiviral activities .
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Safety and Hazards
生化学分析
Biochemical Properties
5-Methyl-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . These interactions are crucial as they can inhibit or activate these enzymes, leading to alterations in cellular processes. For instance, the inhibition of thymidylate synthase by 5-Methyl-1,3,4-oxadiazol-2-amine can result in the disruption of DNA synthesis, which is a critical process for cell proliferation .
Cellular Effects
The effects of 5-Methyl-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methyl-1,3,4-oxadiazol-2-amine has been shown to inhibit the NF-kB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . Additionally, this compound can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 5-Methyl-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes like HDAC, leading to their inhibition . This inhibition can result in the accumulation of acetylated histones, which in turn affects gene expression by altering chromatin structure . Additionally, 5-Methyl-1,3,4-oxadiazol-2-amine can modulate enzyme activity by acting as an allosteric modulator, thereby influencing the enzyme’s conformation and function .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Methyl-1,3,4-oxadiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 185-186°C and a boiling point of 228.8°C at 760 mmHg . Over time, 5-Methyl-1,3,4-oxadiazol-2-amine can undergo degradation, leading to the formation of by-products that may affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-Methyl-1,3,4-oxadiazol-2-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification .
Metabolic Pathways
5-Methyl-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo hydroxylation and subsequent conjugation with sulfate, leading to its excretion from the body . Additionally, 5-Methyl-1,3,4-oxadiazol-2-amine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For instance, the inhibition of enzymes like thymidylate synthase can affect nucleotide synthesis, thereby impacting DNA replication and repair .
Transport and Distribution
The transport and distribution of 5-Methyl-1,3,4-oxadiazol-2-amine within cells and tissues are facilitated by various transporters and binding proteins . This compound’s lipophilicity promotes its transmembrane diffusion, allowing it to reach its target sites within the cell . Once inside the cell, 5-Methyl-1,3,4-oxadiazol-2-amine can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Methyl-1,3,4-oxadiazol-2-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Methyl-1,3,4-oxadiazol-2-amine can be localized to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
5-methyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366146 | |
| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52838-39-8 | |
| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the metal complexes of 5-methyl-1,3,4-oxadiazol-2-amine Schiff base interact with their target, heat shock protein 90 (Hsp90)?
A: The research investigates the potential of 5-methyl-1,3,4-oxadiazol-2-amine derived Schiff base complexes with Cobalt (II), Nickel (II), and Zinc (II) as Hsp90 inhibitors. While the specific interaction mechanism isn't fully elucidated in this paper, molecular docking studies were employed. These simulations suggest that the metal complexes likely bind to the ATP-binding site of Hsp90 []. This binding could potentially inhibit the chaperone activity of Hsp90, leading to downstream effects like the degradation of client proteins involved in cancer cell survival and proliferation.
Q2: What computational chemistry methods were used to study these metal complexes and their interactions with Hsp90?
A: The researchers utilized Density Functional Theory (DFT) calculations to understand the electronic structure and properties of the synthesized metal complexes []. Furthermore, molecular docking simulations were performed to predict the binding mode and affinity of these complexes towards the ATP-binding site of Hsp90 []. This combined computational approach provides insights into the potential inhibitory activity of the studied compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











